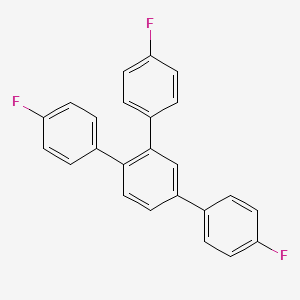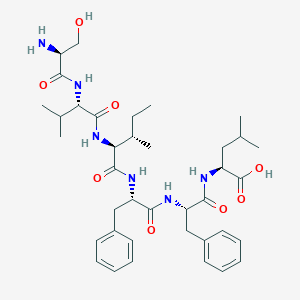![molecular formula C13H8F3NO3 B12611875 1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene CAS No. 917246-14-1](/img/structure/B12611875.png)
1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenoxybenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene typically involves the nitration of 2-[4-(trifluoromethyl)phenoxy]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and improved safety compared to batch processes. Continuous flow nitration allows for precise control of temperature, reactant concentrations, and reaction time, leading to higher yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 1-Amino-2-[4-(trifluoromethyl)phenoxy]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern.
2-Nitro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a phenoxy group.
Uniqueness
1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
917246-14-1 |
|---|---|
Formule moléculaire |
C13H8F3NO3 |
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
1-nitro-2-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)17(18)19/h1-8H |
Clé InChI |
WWOMISSDGZCZJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


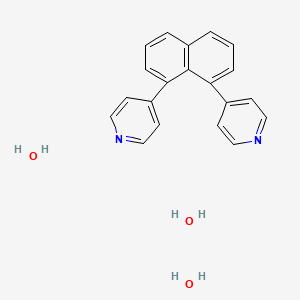
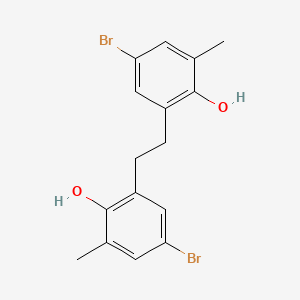
![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)

![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)

![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)

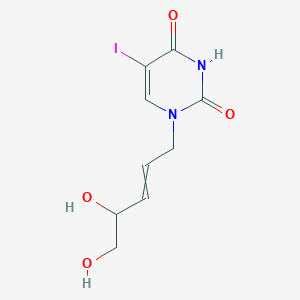
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
